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Compound of Interest

Compound Name: Vinyl bromide

Cat. No.: B1203149 Get Quote

An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinyl Bromide

This guide provides a comprehensive overview of the discovery and the core historical

methods for the synthesis of vinyl bromide (bromoethene). It is intended for researchers,

scientists, and professionals in drug development who require a technical understanding of this

versatile chemical's origins and production. The document details the primary synthetic routes,

provides experimental protocols, summarizes quantitative data, and illustrates the logical

progression of these syntheses.

Discovery and Historical Context
The investigation into halogenated hydrocarbons began in the 19th century. While the related

compound vinyl chloride was synthesized by Henri Victor Regnault in the 1830s, the systematic

study and production of vinyl halides as a distinct class of organic compounds gained

momentum later. The two principal routes for the industrial production of vinyl bromide that

were developed historically are the partial dehydrobromination of 1,2-dibromoethane and the

catalytic addition of hydrogen bromide (HBr) to acetylene.[1][2] These methods became the

foundation for the commercial availability of vinyl bromide starting in 1968.[1] Vinyl bromide
is not known to occur naturally but may form in the environment as a degradation product of

1,2-dibromoethane.[1][3]
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Two pathways represent the classical approach to vinyl bromide synthesis, starting from

either ethylene or acetylene. These methods were the industrial standards for many years.

Synthesis from Ethylene via Dehydrobromination
This two-step method begins with the halogen addition of bromine to ethylene to produce an

intermediate, 1,2-dibromoethane (ethylene dibromide). This intermediate is then subjected to a

base-promoted elimination reaction (dehydrobromination) to yield vinyl bromide.

Step 1: Bromination of Ethylene The process starts with the addition of bromine across the

double bond of ethylene. This is a classic halogen addition reaction that proceeds readily.[4]

CH₂=CH₂ + Br₂ → BrCH₂-CH₂Br

Step 2: Partial Dehydrobromination of 1,2-Dibromoethane The resulting 1,2-dibromoethane

is treated with a base, classically alcoholic potassium hydroxide (KOH), to eliminate one

equivalent of HBr, forming the vinyl bromide product.[1] This E2 elimination reaction is facile

as the anti-periplanar transition state can be easily achieved.[5] Care must be taken to avoid

a second elimination, which would produce acetylene.[6]

BrCH₂-CH₂Br + KOH → CH₂=CHBr + KBr + H₂O

Synthesis from Acetylene via Hydrobromination
The direct addition of hydrogen bromide across the triple bond of acetylene provides a more

direct route to vinyl bromide. This reaction is an electrophilic addition that typically requires a

catalyst to proceed efficiently and prevent the formation of the double addition product, 1,1-

dibromoethane.[7][8]

HC≡CH + HBr --(Catalyst)--> CH₂=CHBr

Historically, catalysts included mercury and copper halides.[1] A significant advancement was

the development of gold-based catalysts, which demonstrated high activity and longevity.[9]

The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with

more hydrogen atoms (in the second addition step), which is why the primary product of a

second addition would be the geminal dihalide (1,1-dibromoethane).[7]
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Experimental Protocols
The following protocols are representative of the historical synthesis methods.

Protocol 1: Dehydrobromination of 1,2-Dibromoethane
This protocol is based on the general procedure for the dehydrobromination of vicinal dihalides

using alcoholic potassium hydroxide.

Objective: To synthesize vinyl bromide via the partial dehydrobromination of 1,2-

dibromoethane.

Reagents and Equipment:

1,2-dibromoethane

Potassium hydroxide (KOH)

Ethanol (95%)

Round-bottom flask with a distillation head and condenser

Heating mantle

Receiving flask cooled in an ice bath

Methodology:

A solution of potassium hydroxide in ethanol is prepared by carefully dissolving solid KOH

in 95% ethanol within the round-bottom flask. The mixture may generate heat.

1,2-dibromoethane is added dropwise to the ethanolic KOH solution at a controlled

temperature.

The reaction mixture is heated to reflux. Vinyl bromide, having a low boiling point (15.8

°C), will distill from the reaction mixture as it is formed.

The distillate is collected in a receiving flask cooled with an ice bath to prevent

evaporation.
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The collected vinyl bromide can be further purified by a final distillation.

Protocol 2: Catalytic Addition of HBr to Acetylene (Gold
Catalyst)
This protocol is adapted from the process described in U.S. Patent 2,389,626, filed in 1942.[9]

Objective: To synthesize vinyl bromide by passing a gaseous mixture of acetylene and

hydrogen bromide over a gold-on-charcoal catalyst.

Reagents and Equipment:

Acetylene gas

Dry hydrogen bromide gas

Potassium chloroaurate-on-charcoal catalyst

Packed bed reactor tube

Furnace for heating the reactor

Cold trap (dry ice/acetone) for product collection

Methodology:

The catalyst is prepared by depositing potassium chloroaurate onto activated charcoal.

The catalyst is packed into a reactor tube and placed within a furnace.

A gaseous mixture of equal volumes of acetylene and dry hydrogen bromide is prepared.

The gas mixture is passed over the catalyst bed at a reaction temperature of 213 °C.

The space velocity is maintained at 350 volumes of gas per unit volume of catalyst per

hour.
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The effluent gas from the reactor, containing vinyl bromide, is passed through a cold trap

cooled with dry ice to condense the product.

The collected liquid vinyl bromide is then purified by distillation.

Quantitative Data Summary
The following table summarizes key quantitative data for vinyl bromide and its historical

synthesis methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/product/b1203149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value / Condition
Synthesis Method
Reference

Physical Properties

Molar Mass 106.95 g/mol [2]

Boiling Point 15.8 °C [1][2]

Melting Point -137.8 °C to -139.5 °C [1][2]

Density (liquid) 1.522 g/cm³ at 20 °C [1]

Synthesis Data

Dehydrobromination

Starting Material 1,2-Dibromoethane [1][2]

Reagent
Alcoholic Potassium Hydroxide

(KOH)
[1]

Reaction Type E2 Elimination [5]

Addition to Acetylene

Starting Materials
Acetylene, Hydrogen Bromide

(HBr)
[1]

Catalyst (Historical)
Mercury/Copper Halides; Gold

Halide on Charcoal
[1][9]

Temperature (Au Catalyst) 213 °C [9]

Space Velocity (Au Catalyst) 350 vol/vol/hr [9]

Yield (Au Catalyst) ~90% conversion of acetylene [9]

Visualized Workflows and Pathways
The following diagrams illustrate the logical relationships between the historical synthesis

methods for vinyl bromide.
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Caption: Historical synthesis routes to vinyl bromide.
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Caption: General experimental workflows for synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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